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Compound of Interest

Compound Name:
4-Aminomorpholin-3-one

hydrochloride

Cat. No.: B13491472

Get Quote

Target Molecule: Apixaban (Eliquis) Key Intermediate: 1-(4-aminophenyl)-3-morpholino-5,6-

dihydropyridin-2(1H)-one CAS Reference: 503615-03-0 (Nitro precursor), 1267610-26-3

(Amino intermediate)

Introduction: The Morpholine Enamine Strategy
In the industrial synthesis of Apixaban, the construction of the central dihydropyrazolo[3,4-

c]pyridine core is the rate-limiting step. The "Morpholine Route" utilizes a morpholine-enamine

moiety to activate the C3 position of the lactam ring. This activation allows for a regioselective

[3+2] cycloaddition with the hydrazonoyl chloride fragment.

Unlike Rivaroxaban, where the morpholinone ring is permanent, in Apixaban synthesis, the

morpholine group serves as a leaving group/activator and is eliminated during the

aromatization of the pyrazole ring.

Chemical Pathway Analysis
The synthesis proceeds through the "Nitro-Lactam" pathway, converting a simple piperidinone

into the highly functionalized morpholine enamine.
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Figure 1: The Morpholine-Enamine route for Apixaban synthesis. The morpholine group

activates the lactam for subsequent pyrazole formation.

Experimental Protocol
Objective: Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Scale:

50 g Batch Basis (Scalable to kg).

Phase A: Activation (Dichlorination)
Reagents:

1-(4-nitrophenyl)piperidin-2-one (Start Material)[1][2]

Phosphorus Pentachloride (PCl5)[1]

Toluene (Solvent)[1]

Procedure:

Charge a reactor with 1-(4-nitrophenyl)piperidin-2-one (50.0 g, 227 mmol) and Toluene (250

mL).

Heat the suspension to 50°C.

Add PCl5 (141.0 g, 680 mmol) portion-wise over 30 minutes. Caution: Exothermic. HCl gas

evolution.
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Reflux the mixture at 110°C for 3–4 hours. Monitor by HPLC for disappearance of starting

material.

Quench by cooling to 0°C and slowly pouring into crushed ice/water (500 mL).

Extract with Toluene or DCM. Wash organic layer with brine.

Isolate the 3,3-dichloro intermediate (often an oil or low-melting solid) by evaporation. Note:

This intermediate is unstable; proceed immediately to Phase B.

Phase B: Enamine Formation (Morpholine Insertion)
Reagents:

3,3-Dichloro intermediate (from Phase A)[1][3]

Morpholine (Excess, acts as reagent and base)

Triethylamine (Optional auxiliary base)[3]

Procedure:

Dissolve the crude dichloro residue in Morpholine (150 mL). Note: Morpholine is used as the

solvent to drive the elimination-substitution.

Heat to reflux (128°C) for 4–6 hours.

Mechanism Check: The reaction proceeds via elimination of HCl to form the chloro-enamine,

followed by nucleophilic substitution by morpholine.

Cool to room temperature. The product, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-

2(1H)-one, often precipitates as a yellow/orange solid.

Filter the solid.

Wash with Ethanol (50 mL) and Water (100 mL) to remove morpholine salts.

Dry in a vacuum oven at 50°C.
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Expected Yield: 70–80% (over two steps).

Appearance: Yellow crystalline solid.

Phase C: Nitro Reduction (Preparation of the Amino-
Intermediate)
Reagents:

3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Phase B Product)[1]

Iron Powder (325 mesh)

Ammonium Chloride (NH4Cl)

Ethanol/Water (4:1 ratio)

Procedure:

Suspend the Nitro-Enamine (30.0 g) in Ethanol (240 mL) and Water (60 mL).

Add Ammonium Chloride (15.0 g) and Iron Powder (20.0 g).

Heat to reflux (78°C) with vigorous stirring.

Monitor reaction (approx. 2–3 hours). The yellow suspension will turn dark/black (iron

oxides).

Hot Filter through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

Concentrate the filtrate under reduced pressure to ~20% volume.

Crystallize by cooling to 0–5°C. Add water if necessary to induce precipitation.

Filter the off-white to pale brown solid.

Dry to constant weight.
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Final Product: 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.[1][4] Purity

Target: >98.0% (HPLC).

Process Optimization & Troubleshooting
Critical Process Parameter
(CPP)

Target Range Impact on Quality

PCl5 Stoichiometry 2.8 – 3.0 eq

Excess required to drive

dichlorination. Insufficient PCl5

leads to monochloro impurities

which do not form the

enamine.

Morpholine Reflux Temp >120°C

Lower temperatures result in

incomplete substitution

(Chloro-enamine impurity

remains).

Quench pH (Phase A) < 2.0

The dichloro intermediate is

sensitive to base hydrolysis

before the morpholine step.

Keep acidic/neutral during

workup.

Iron Removal Hot Filtration

Iron residues can catalyze

degradation of the amino-

enamine. Ensure thorough

Celite filtration.

Impurity Profile
Impurity A (Hydrolysis): 1-(4-nitrophenyl)piperidine-2,3-dione. Formed if moisture enters

Phase A/B.

Impurity B (Incomplete Reduction): Nitroso or Hydroxylamine intermediates. Ensure full

reflux time in Phase C.
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Impurity C (Reagent Confusion):4-Aminomorpholin-3-one.[4][5][6] If this reagent is

inadvertently introduced (due to naming confusion), it will not react to form the Apixaban core

and will remain as a distinct contaminant detectable by LC-MS (m/z ~117).

Safety & Handling
Phosphorus Pentachloride (PCl5): Corrosive solid. Reacts violently with water to release HCl

and Phosphoric acid. Handle in a fume hood under inert atmosphere (N2).

Morpholine: Flammable liquid, corrosive, and toxic. Absorbs through skin. Use butyl rubber

gloves.

Nitro-Intermediates: Potential energetic materials. Avoid overheating dry solids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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